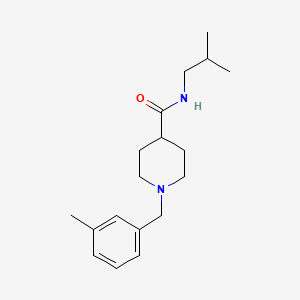![molecular formula C21H29N3O2 B5049648 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5049648.png)
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves its interaction with the dopamine system. The compound acts as a selective dopamine D3 receptor antagonist, which leads to an increase in dopamine release in the brain. This increase in dopamine release has been shown to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide are primarily related to its effect on the dopamine system. The compound has been shown to increase dopamine release in the brain, which can lead to various biochemical and physiological effects. These effects include improved motor function, improved cognitive function, and reduced drug-seeking behavior.
实验室实验的优点和局限性
One of the advantages of using 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the dopamine system, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential for off-target effects. The compound has been shown to have some affinity for other receptors, which can lead to unintended effects.
未来方向
There are several future directions for research on 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. One direction is to further explore its potential use in drug addiction research. Another direction is to investigate its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for off-target effects.
Conclusion
In conclusion, 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a chemical compound that has potential use in various scientific research applications. Its selectivity for the dopamine D3 receptor allows for more precise targeting of the dopamine system, which can lead to more accurate results in experiments. Further research is needed to fully explore its potential for use in drug addiction research and the treatment of various neurological disorders.
合成方法
The synthesis method of 3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves a series of chemical reactions. The starting materials include 1-cyclohexen-1-carboxylic acid, piperidine, and 3-pyridinemethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been used in various scientific research applications. One of the primary applications is in the field of neuroscience. The compound has been shown to have an effect on the dopamine system, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its potential use in drug addiction research.
属性
IUPAC Name |
3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(23-16-18-5-4-12-22-15-18)9-8-17-10-13-24(14-11-17)21(26)19-6-2-1-3-7-19/h4-6,12,15,17H,1-3,7-11,13-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHXMCNIGMIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[(2-bromobenzyl)imino]di(2-propanol)](/img/structure/B5049568.png)
![(1S,9S)-11-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5049574.png)
![4-[3-({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5049582.png)
![benzyl {[5-(anilinocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5049588.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)
![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)
methyl]-8-quinolinol](/img/structure/B5049616.png)
![2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5049620.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5049660.png)

![4-(3-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5049675.png)